
Rhodium--zirconium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium–zirconium (1/1) is an intermetallic compound formed by the combination of rhodium and zirconium in a 1:1 ratio. This compound is known for its unique properties, including high thermal stability, excellent corrosion resistance, and significant catalytic activity. These attributes make it a valuable material in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rhodium–zirconium (1/1) typically involves high-temperature methods such as arc melting or induction melting. These processes require the precise control of temperature and atmosphere to ensure the formation of the desired intermetallic phase. The reaction conditions often involve temperatures exceeding 1500°C in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of rhodium–zirconium (1/1) may involve powder metallurgy techniques. This includes the mixing of rhodium and zirconium powders, followed by compaction and sintering at high temperatures. The sintering process helps in achieving a homogeneous intermetallic compound with desirable mechanical properties .
Chemical Reactions Analysis
Types of Reactions: Rhodium–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen at elevated temperatures, forming oxides of rhodium and zirconium.
Reduction: It can be reduced by hydrogen or other reducing agents to form the metallic elements.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another metal in the lattice
Common Reagents and Conditions:
Oxidation: Typically requires high temperatures and an oxygen-rich environment.
Reduction: Often involves hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Requires the presence of another metal and appropriate reaction conditions to facilitate the exchange
Major Products:
Oxidation: Formation of rhodium oxide and zirconium oxide.
Reduction: Metallic rhodium and zirconium.
Substitution: Formation of new intermetallic compounds with different metals
Scientific Research Applications
Rhodium–zirconium (1/1) has a wide range of applications in scientific research, including:
Material Science: It is studied for its unique mechanical and thermal properties, making it suitable for high-temperature applications and advanced materials research.
Biomedical Applications: Research is ongoing to explore its potential use in medical devices and implants due to its biocompatibility and corrosion resistance.
Mechanism of Action
The mechanism by which rhodium–zirconium (1/1) exerts its effects is primarily through its catalytic properties. The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In catalysis, the rhodium atoms often serve as the active sites, while the zirconium atoms provide structural stability and enhance the overall catalytic performance .
Molecular Targets and Pathways:
Catalytic Sites: Rhodium atoms act as the primary catalytic sites.
Structural Support: Zirconium atoms provide structural integrity and stability.
Reaction Pathways: The compound facilitates various reaction pathways, including hydrogenation, oxidation, and substitution reactions.
Comparison with Similar Compounds
Rhodium–zirconium (1/1) can be compared with other similar intermetallic compounds, such as:
Rhodium–titanium (1/1): Similar catalytic properties but different thermal and mechanical properties.
Rhodium–hafnium (1/1): Exhibits higher thermal stability but lower catalytic activity compared to rhodium–zirconium (1/1).
Rhodium–palladium (1/1): Known for its excellent catalytic properties but less stable at high temperatures.
Uniqueness: Rhodium–zirconium (1/1) stands out due to its balanced combination of high catalytic activity, thermal stability, and corrosion resistance. These properties make it a versatile compound for various applications in catalysis, material science, and biomedical research .
Properties
CAS No. |
12166-16-4 |
|---|---|
Molecular Formula |
RhZr |
Molecular Weight |
194.13 g/mol |
IUPAC Name |
rhodium;zirconium |
InChI |
InChI=1S/Rh.Zr |
InChI Key |
ILJUKYMHVYRXLZ-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




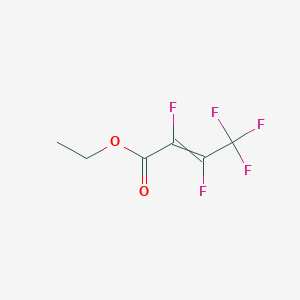

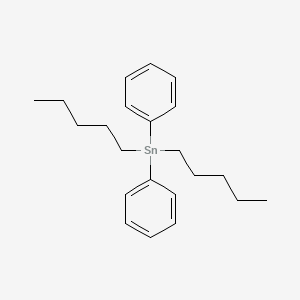
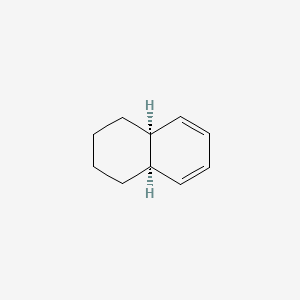

![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)

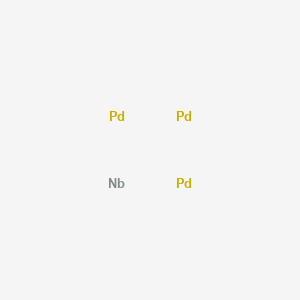
![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)
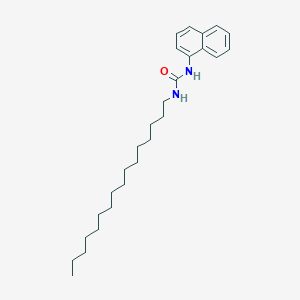
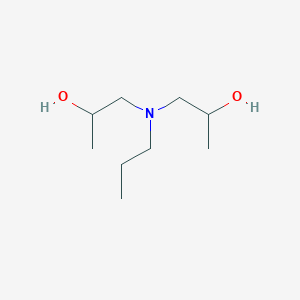
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
